molecular formula C9H15N3O11P2 B1622920 Cytidine 3',5'-diphosphate CAS No. 2922-94-3

Cytidine 3',5'-diphosphate

Cat. No.: B1622920
CAS No.: 2922-94-3
M. Wt: 403.18 g/mol
InChI Key: MVGIITUCOOTSAP-XVFCMESISA-N
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Description

Cytidine 3’,5’-diphosphate is a nucleoside diphosphate that plays a crucial role in various biochemical processes. It is an ester of pyrophosphoric acid with the nucleoside cytidine, consisting of a pyrophosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is involved in the biosynthesis of nucleic acids and is essential for cellular metabolism and function.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytidine 3’,5’-diphosphate can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine monophosphate using specific kinases . Another method includes the use of cytidine triphosphate synthase to catalyze the amination of uridine triphosphate, resulting in the formation of cytidine triphosphate, which can then be converted to cytidine diphosphate .

Industrial Production Methods: Industrial production of cytidine 3’,5’-diphosphate often employs fermentation processes using genetically engineered microorganisms. These microorganisms are optimized to produce high yields of the compound through metabolic engineering and pathway optimization .

Chemical Reactions Analysis

Types of Reactions: Cytidine 3’,5’-diphosphate undergoes various biochemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can also participate in nucleophilic substitution reactions and form complexes with metal ions .

Common Reagents and Conditions: Common reagents used in the reactions involving cytidine 3’,5’-diphosphate include adenosine triphosphate, magnesium ions, and specific enzymes such as nucleotidases and kinases . The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity.

Major Products Formed: The major products formed from the reactions of cytidine 3’,5’-diphosphate include cytidine monophosphate, cytidine triphosphate, and various nucleoside analogs .

Scientific Research Applications

Cytidine 3’,5’-diphosphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Cytidine 3’,5’-diphosphate is unique due to its specific role in nucleotide metabolism and its involvement in various biochemical pathways. Its ability to act as a precursor for multiple nucleotides and its participation in cellular signaling make it a versatile and essential compound in biological systems .

Biological Activity

Cytidine 3',5'-diphosphate (CDP) is a significant nucleoside diphosphate involved in various biological processes, particularly in the synthesis of nucleic acids and the regulation of cellular activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, physiological roles, and relevant research findings.

Chemical Structure and Properties

This compound consists of a cytosine base, a ribose sugar, and two phosphate groups. Its molecular formula is C9H15N3O11P2C_9H_{15}N_3O_{11}P_2 . The compound plays a crucial role in cellular metabolism and signaling pathways.

CDP is primarily involved in:

  • Nucleotide Synthesis : It participates in the synthesis of RNA and DNA by serving as a precursor for cytidine triphosphate (CTP), which is essential for RNA polymerization.
  • Cell Signaling : CDP acts as a signaling molecule that can influence various cellular processes, including gene expression and cell differentiation.

Biological Roles

  • Bacterial Cell Wall Synthesis :
    • In bacteria such as Bacillus subtilis and Staphylococcus aureus, CDP-activated glycerol and ribitol are essential for synthesizing wall teichoic acid, a critical component of the bacterial cell wall .
  • Phospholipid Formation :
    • In Rhodothermus marinus, CDP-activated inositol is necessary for forming phospholipid dialkylether glycerophosphoinositide, indicating its role in membrane biogenesis .
  • Regulation of Enzyme Activity :
    • CDP has been shown to influence the activity of various enzymes involved in nucleotide metabolism and signal transduction pathways.

Case Studies

  • Cytidylate Cyclase Activity :
    • A study identified CDP as a product of cytidylate cyclase activity, highlighting its biosynthetic pathways and potential regulatory roles in cellular processes .
  • Metabolomic Analysis :
    • Research on the human oral cavity metabolome revealed that CDP levels correlate with various metabolic states, suggesting its relevance in physiological monitoring .
  • Antiviral Properties :
    • Investigations into antiviral compounds have indicated that nucleoside analogs related to CDP can interfere with viral replication mechanisms, showcasing its potential therapeutic applications .

Data Table: Summary of Biological Activities

Biological ActivityOrganism/ContextReference
Cell wall synthesisBacillus subtilis
Phospholipid formationRhodothermus marinus
Nucleotide biosynthesisVarious organisms
Antiviral activityViral infections
Metabolomic profilingHuman oral cavity

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O11P2/c10-5-1-2-12(9(14)11-5)8-6(13)7(23-25(18,19)20)4(22-8)3-21-24(15,16)17/h1-2,4,6-8,13H,3H2,(H2,10,11,14)(H2,15,16,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGIITUCOOTSAP-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O11P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80183481
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2922-94-3
Record name Cytidine 3',5'-diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cytidine 3',5'-diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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